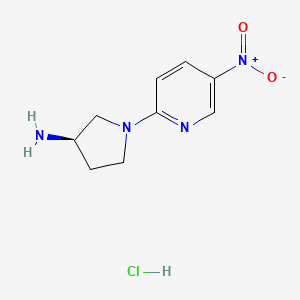

(R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2.ClH/c10-7-3-4-12(6-7)9-2-1-8(5-11-9)13(14)15;/h1-2,5,7H,3-4,6,10H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPBMHLMRLFJAH-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, a compound with the molecular formula C9H13ClN4O2 and a molecular weight of 244.68 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by existing research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolidine ring substituted with a 5-nitropyridine moiety. Its IUPAC name is (3R)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride. The compound typically exhibits a purity of over 95% and is available for research applications.

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H13ClN4O2 |

| Molecular Weight | 244.68 g/mol |

| Purity | >95% |

| CAS Number | 1233860-13-3 |

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against Dengue virus (DENV). Research indicates that this compound acts as a selective inhibitor of host kinases AAK1 and GAK, which are crucial for DENV replication. In vitro experiments demonstrated that the compound exhibits potent antiviral activity in human primary monocyte-derived dendritic cells (MDDCs), showcasing its relevance in modeling human physiology and disease .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In structure-activity relationship (SAR) studies, derivatives of similar pyrrolidine compounds have shown selective inhibition of various kinases implicated in cancer progression. For instance, compounds with similar scaffolds have been selected as preclinical candidates for treating various cancers due to their favorable pharmacokinetic properties .

Case Studies and Research Findings

- Dengue Virus Inhibition : A study focusing on the biological relevance of AAK1 and GAK inhibitors showed that treatment with this compound led to significant reductions in viral load in MDDCs, suggesting its therapeutic potential against DENV infections .

- Cancer Treatment : In another investigation, derivatives of related compounds demonstrated high selectivity for cancer-related kinases, leading to promising results in preclinical models. The ability to inhibit specific pathways involved in tumor growth underscores the potential application of this compound in oncology .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of (R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride. In vitro experiments demonstrated that it inhibits the proliferation of several cancer cell lines.

Case Study: Antitumor Effects

- Cell Lines Tested : A431 (vulvar epidermal carcinoma)

- Mechanism : Induction of apoptosis via caspase pathway activation.

- Results : Significant reduction in cell viability was observed, indicating its potential as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens, showing promising results.

Case Study: Antimicrobial Efficacy

- Tested Strains : Gram-positive and Gram-negative bacteria.

- Results : Demonstrated notable antimicrobial effects, particularly against Staphylococcus aureus.

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Sodium pyrrolidide | 0.0039 | Staphylococcus aureus |

| 2,6-dipiperidino-1,4-dibromobenzene | 0.025 | Escherichia coli |

Pharmacological Research

Pharmacokinetic studies are essential for understanding the behavior of this compound in biological systems.

Absorption and Distribution

Preliminary pharmacokinetic assessments suggest favorable absorption characteristics, which are crucial for its efficacy as a therapeutic agent.

Toxicological Studies

Initial findings indicate minimal toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary to ensure safety for clinical use.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.